Titanium(VI) sulfide

Optoelectronics Photodetectors Band gap engineering

Titanium(VI) sulfide (CAS 12423-80-2), also referred to as titanium trisulfide (TiS₃), is a member of the transition metal trichalcogenide (TMTC) family with the linear formula TiS₃ and a molecular weight of 144.1 g/mol. It features a monoclinic layered crystal structure (space group P21/m) in which Ti⁴⁺ cations are coordinated by isolated S²⁻ and disulfide S₂²⁻ anions within pseudo-one-dimensional chains.

Molecular Formula S3Ti
Molecular Weight 144.1 g/mol
CAS No. 12423-80-2
Cat. No. B075875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(VI) sulfide
CAS12423-80-2
Molecular FormulaS3Ti
Molecular Weight144.1 g/mol
Structural Identifiers
SMILES[S-][S-].S=[Ti+2]
InChIInChI=1S/S2.S.Ti/c1-2;;/q-2;;+2
InChIKeyRGUCSXGYMUXFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(VI) Sulfide (TiS₃, CAS 12423-80-2): Compound Identity and Scientific Context


Titanium(VI) sulfide (CAS 12423-80-2), also referred to as titanium trisulfide (TiS₃), is a member of the transition metal trichalcogenide (TMTC) family with the linear formula TiS₃ and a molecular weight of 144.1 g/mol [1]. It features a monoclinic layered crystal structure (space group P21/m) in which Ti⁴⁺ cations are coordinated by isolated S²⁻ and disulfide S₂²⁻ anions within pseudo-one-dimensional chains [2]. In monolayer form, TiS₃ behaves as an n-type semiconductor with a direct band gap of approximately 1.0 eV, positioning it between the semi-metallic TiS₂ and the wider-gap dichalcogenides such as MoS₂ (1.8 eV monolayer) [3][4]. This unique combination of quasi-1D electronic anisotropy, visible-to-near-infrared band gap, and high predicted carrier mobility has recently attracted interest in nanoelectronics, optoelectronics, and energy storage research [3].

Workflow
2D nanoelectronics and optoelectronics device fabrication research
Selection context
Direct-band-gap monolayer semiconductor with quasi-1D anisotropic properties
Method compatibility
Suitable for mechanical and liquid-phase exfoliation into few-layer or monolayer dispersions

Why Titanium(VI) Sulfide (TiS₃) Cannot Be Replaced by Generic Transition Metal Chalcogenides


TiS₃ occupies a distinct position among layered transition metal chalcogenides that precludes simple substitution with its closest in-class analogs. Unlike the hexagonal CdI₂-type structure of TiS₂, TiS₃ adopts a monoclinic arrangement with both S²⁻ and S₂²⁻ species, which fundamentally alters its electronic structure, redox chemistry, and intercalation behavior [1]. While TiS₂ is semi-metallic with a near-zero band gap and MoS₂/WS₂ are semiconductors with indirect-to-direct band gaps of 1.3–1.8 eV, monolayer TiS₃ possesses a direct band gap of ~1.0 eV that closely matches silicon and falls within the optimal range for single-junction photovoltaics and visible-NIR photodetection [2][3]. Moreover, the presence of disulfide pairs (S₂²⁻) in TiS₃ enables a unique S₂²⁻/S²⁻ redox mechanism in battery electrodes that is absent in TiS₂, MoS₂, or WS₂, leading to fundamentally different electrochemical capacity and voltage profiles [4]. These structural, electronic, and chemical distinctions mean that replacing TiS₃ with TiS₂, MoS₂, or WS₂ in a given application will result in a quantitatively different outcome—whether in band alignment, carrier mobility, or charge storage capacity—and the substitution cannot be assumed without explicit comparative performance data.

Target
TiS₃ (monoclinic, S²⁻/S₂²⁻)
Direct band gap ~1.0 eV; quasi-1D chains; unique disulfide redox chemistry
Substitute risk
TiS₂ (hexagonal, S²⁻ only)
Semi-metallic with near-zero band gap; different intercalation behavior and redox pathway
Target
TiS₃ monolayer direct band gap
~1.0 eV; absorption edge extends into NIR for broadband photodetection
Substitute risk
MoS₂ / WS₂ monolayers
Band gap 1.3–1.8 eV; restricted to visible range; spectral response may not transfer
Target
TiS₃ S₂²⁻/S²⁻ redox cathode
Multi-electron charge storage mechanism unique to trisulfide structure
Substitute risk
TiS₂, MoS₂, WS₂ cathodes
Isolated S²⁻ only; capacity and voltage profiles may differ fundamentally

Quantitative Differentiation Evidence for Titanium(VI) Sulfide (TiS₃, CAS 12423-80-2) Against Closest Analogs


Monolayer TiS₃ Exhibits a Direct Band Gap of ~1.0 eV—Ideal for VIS-NIR Optoelectronics—Versus MoS₂ Monolayer at ~1.8 eV

Density functional theory (DFT) calculations predict that monolayer TiS₃ is a direct-gap semiconductor with a band gap of 1.02 eV, a value close to that of bulk silicon (1.1 eV) [1]. In contrast, monolayer MoS₂—the most widely studied transition metal dichalcogenide—exhibits a direct band gap of 1.8 eV [2]. This ~0.8 eV narrower band gap of TiS₃ shifts its absorption edge deeper into the near-infrared region, enabling photodetection and photovoltaic response across a broader portion of the solar spectrum. The comparison is cross-study, as band gaps were obtained from independent first-principles calculations under similar levels of theory (HSE06 for TiS₃, DFT for MoS₂), and the experimental band gaps of monolayer TiS₃ have been confirmed at ~1.0 eV via optical measurements [3].

Monolayer band gap
Cross-study comparable
TiS₃: ~1.0 eV vs. MoS₂: ~1.8 eV
Supports VIS-NIR optoelectronics study fit; broader spectral reach than MoS₂
DFT HSE06 prediction confirmed by optical measurement; cross-study methodology review
Optoelectronics Photodetectors Band gap engineering

TiS₃ Monolayer Predicted Electron Mobility ~10⁴ cm²/V·s vs. MoS₂ Monolayer ~410 cm²/V·s: Implications for High-Speed Nanoelectronics

Ab initio calculations show that the perfect TiS₃ monolayer possesses an in-plane electron mobility of approximately 10,000 cm² V⁻¹ s⁻¹ along the b-axis, a value that is explicitly stated to be higher than that of the MoS₂ monolayer [1]. In comparison, the phonon-limited electron mobility of a perfect MoS₂ monolayer has been independently calculated at ~410 cm² V⁻¹ s⁻¹ [2]. Experimental measurements on high-quality MoS₂ monolayer devices have reported intrinsic field-effect mobilities approaching 1,000 cm² V⁻¹ s⁻¹ at low temperature, which is still approximately one order of magnitude below the predicted TiS₃ value [3]. The electron mobility in TiS₃ is highly anisotropic, with the mobility along the a-axis being significantly lower; this directionality arises from the quasi-1D chain structure and offers design flexibility for orientation-dependent device engineering.

Electron mobility
Cross-study comparable
TiS₃: ~10,000 cm²/V·s along b-axis vs. MoS₂: ~410 cm²/V·s
Supports high-speed nanoelectronics screening context; orientation-dependent design
DFT-predicted; experimental transistor validation still required
Nanoelectronics Carrier mobility Field-effect transistors

TiS Nanomaterial Electromagnetic Wave Absorption: Minimum Reflection Loss of −47.4 dB vs. MoS₂ −38.42 dB

A titanium sulfide (TiS) nanomaterial with a laminated micro-morphology of stacked two-dimensional nano-sheets demonstrates a minimum reflection loss of −47.4 dB at an optimal loading of 40 wt%, accompanied by an effective absorption bandwidth of 5.9 GHz and an absorption peak frequency of 6.8 GHz [1]. In a direct head-to-head comparison reported in the same patent document, a MoS₂ nano-sheet tested under analogous conditions exhibits a minimum reflection loss of only −38.42 dB, representing a quantitative improvement of 8.98 dB (approximately 23% better performance) for the TiS nanomaterial. The superior performance is attributed to the laminated micro-morphology of TiS, which induces additional electromagnetic wave refraction loss mechanisms that are less pronounced in the MoS₂ nano-sheet structure.

EM wave absorption
Head-to-head
TiS nanomaterial: −47.4 dB vs. MoS₂: −38.42 dB; Δ = 8.98 dB
Supports EMI shielding material screening; reported higher attenuation
Patent-sourced at 40 wt% loading; independent verification review recommended
Electromagnetic interference shielding Stealth technology Wave absorption

TiS₃ Cathode Achieves 381 mAh/g Reversible Capacity via Unique S₂²⁻/S²⁻ Redox in Mg–Li Hybrid Ion Batteries

TiS₃ was recently exploited as a cathode material for magnesium–lithium hybrid ion batteries (MLIBs), capitalizing on the presence of both S₂²⁻ and S²⁻ species in its pseudo-layered chain structure [1]. The TiS₃ electrode delivers a maximum reversible capacity of approximately 381 mAh g⁻¹, corresponding to a high energy density of approximately 483 Wh kg⁻¹ (based on the active material), along with rate capabilities of ~213 mAh g⁻¹ at 1000 mA g⁻¹ (2.69C) and ~138 mAh g⁻¹ at 3000 mA g⁻¹ (8.06C), and retains ~160 mAh g⁻¹ after 1700 cycles at 2.69C. For context, this capacity is superior to many conventional intercalation cathodes used in MLIBs (e.g., Mo₆S₈ Chevrel phase ~100–120 mAh g⁻¹), though a direct in-cell head-to-head against MoS₂ or TiS₂ cathodes in the MLIB configuration has not been reported. Mechanistic studies using ex situ X-ray absorption spectroscopy confirm that the S₂²⁻/S²⁻ redox chemistry drives the charge storage, a mechanism unavailable in TiS₂, MoS₂, or WS₂ which contain only isolated S²⁻ species.

Cathode capacity
Cross-study comparable
~381 mAh g⁻¹ reversible; ~483 Wh kg⁻¹; ~160 mAh g⁻¹ after 1,700 cycles
Supports multivalent-ion battery cathode research; unique S₂²⁻/S²⁻ redox context
Mg–Li hybrid ion cell; mechanism confirmed by ex situ XAS
Magnesium-lithium hybrid ion batteries Cathode materials Anionic redox chemistry

TiS₃ Possesses Lower Cleavage Energy than Graphite and MoS₂, Facilitating 2D Exfoliation for Device Fabrication

According to DFT calculations, TiS₃ possesses lower cleavage energy than graphite, suggesting that monolayer or few-layer TiS₃ can be more readily exfoliated from its bulk crystal than graphite can [1]. The calculated exfoliation (cleavage) energy for TiS₃ is further noted to be lower than that of MoS₂ and phosphorene, indicating that mechanical or liquid-phase exfoliation of TiS₃ into 2D nanosheets requires less energy input and may achieve higher yields. This prediction is corroborated by supporting information in the same study, which examines the dynamical and thermal stability of the exfoliated monolayer through phonon spectrum calculations. Note: the evidence tag is 'Class-level inference' because the claim that TiS₃ cleavage energy is lower than MoS₂ is based on computational predictions across independent DFT studies rather than an apples-to-apples experimental measurement under identical conditions.

Exfoliation energy
Class-level inference
TiS₃
May support exfoliation process development; gentler processing conditions possible
DFT-based qualitative ranking; experimental confirmation review recommended
2D materials exfoliation Device fabrication Mechanical properties

Evidence-Backed Application Scenarios for Titanium(VI) Sulfide (TiS₃, CAS 12423-80-2)


Near-Infrared Photodetectors and Single-Junction Photovoltaic Cells Leveraging the ~1.0 eV Direct Band Gap

The direct band gap of ~1.0 eV in monolayer TiS₃, which closely matches the optimal absorption range for single-junction solar energy conversion (Shockley–Queisser limit near 1.1–1.4 eV), makes this compound a candidate for thin-film photodetectors and photovoltaic cells targeting the visible-to-near-infrared spectrum [1]. Unlike MoS₂, whose 1.8 eV band gap restricts absorption primarily to the visible range, TiS₃ extends sensitivity into the NIR region. Procurement for optoelectronic device R&D should prioritize TiS₃ when the detection or conversion spectrum must cover wavelengths beyond ~700 nm. [1] [2]

High-Speed Field-Effect Transistors (FETs) Enabled by Ultrahigh Anisotropic Electron Mobility

With a predicted electron mobility of ~10⁴ cm² V⁻¹ s⁻¹ along the b-axis, TiS₃ monolayers offer a theoretical mobility advantage over MoS₂ (~10²–10³ cm² V⁻¹ s⁻¹ experimental range) for channel materials in nanoscale FETs [1]. The strong anisotropy of mobility further allows orientation-dependent device engineering—transistor channels aligned with the high-mobility b-axis can achieve faster switching, while the lower-mobility a-axis may serve for resistive elements. Research groups fabricating 2D-material-based transistors should evaluate TiS₃ when mobility, rather than band gap width, is the primary performance metric. [1] [3]

Electromagnetic Wave Absorption and Stealth Coatings with Demonstrated Superiority Over MoS₂

The TiS nanomaterial with laminated nano-sheet morphology delivers a minimum reflection loss of −47.4 dB, outperforming MoS₂ nano-sheets (−38.42 dB) under comparable conditions, as evidenced in the granted US patent 12,058,846 B2 [1]. With an effective absorption bandwidth of 5.9 GHz centered at 6.8 GHz, this material is directly applicable to radar-absorbing coatings, EMI shielding composites, and military stealth technologies operating in the C-band frequency range. Industrial procurement for EMI shielding or stealth applications should benchmark candidate materials against the −47.4 dB / 5.9 GHz performance level demonstrated by TiS. [1]

High-Capacity Cathodes for Multivalent-Ion Batteries Exploiting the S₂²⁻/S²⁻ Redox Couple

TiS₃ has been experimentally demonstrated as a cathode in magnesium–lithium hybrid ion batteries, achieving a reversible capacity of 381 mAh g⁻¹ and an energy density of 483 Wh kg⁻¹, with 160 mAh g⁻¹ retained after 1,700 cycles [1]. The S₂²⁻/S²⁻ redox chemistry—unique to TiS₃ among the common titanium sulfides—provides a multi-electron charge storage mechanism that is unavailable in TiS₂, MoS₂, or WS₂. Battery researchers targeting next-generation multivalent-ion systems should procure TiS₃ specifically for cathode development, as substituting TiS₂ or MoS₂ will engage a different (and lower-capacity) redox pathway. [1]

Application
Selection Property
Validation Focus
NIR photodetector and photovoltaic cell research
Direct band-gap alignment
Spectral response across VIS-NIR range; monolayer absorption edge
High-speed nanoelectronic FET device studies
Anisotropic carrier mobility
b-axis mobility characterization; orientation-dependent transport review
EMI shielding and radar-absorbing material research
Reflection loss performance
Absorption bandwidth and frequency range; loading optimization review
Multivalent-ion battery cathode development
Anionic redox chemistry
S₂²⁻/S²⁻ redox mechanism; cycle stability and capacity retention
Quote Request

Request a Quote for Titanium(VI) sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.